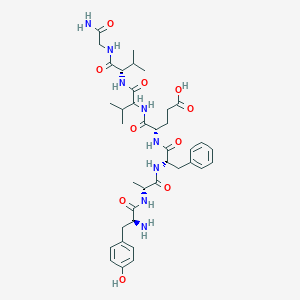

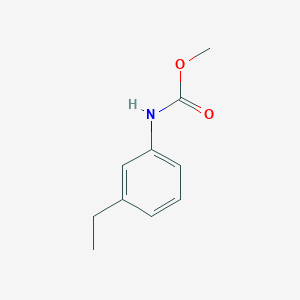

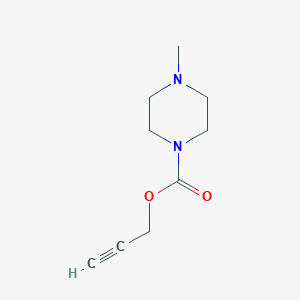

![molecular formula C12H12O4 B048838 3,8-二氧杂双环[8.2.2]十四烷-1(12),10,13-三烯-2,9-二酮 CAS No. 29278-69-1](/img/structure/B48838.png)

3,8-二氧杂双环[8.2.2]十四烷-1(12),10,13-三烯-2,9-二酮

描述

The study of bicyclic molecules like "3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione" is significant in chemistry due to their potential applications in material science, pharmaceuticals, and organic synthesis. Bicyclic compounds containing dioxabicyclo structures are of particular interest because of their unique chemical and physical properties.

Synthesis Analysis

The synthesis of complex bicyclic diones often involves multi-step reactions, starting from simpler bicyclic precursors. Methods like ring-closing metathesis, Diels-Alder reactions, and epoxide ring-opening are commonly employed. For example, the synthesis of related compounds involves strategic formation and breaking of carbon-carbon and carbon-oxygen bonds to construct the bicyclic framework with desired functional groups in precise locations (Burke et al., 1999).

Molecular Structure Analysis

X-ray crystallography and computational chemistry play crucial roles in determining the molecular structure of bicyclic diones. These techniques help in understanding the relative configuration of the molecule, including the stereochemistry of its chiral centers and the conformation of the bicyclic system (Dekaprilevich et al., 1995).

Chemical Reactions and Properties

Bicyclic diones undergo various chemical reactions, including bromination, hydrolysis, and intramolecular migration reactions. These reactions can lead to significant transformations of the bicyclic framework, enabling the synthesis of derivatives with diverse chemical functionalities (Menzek & Altundas, 2006).

科学研究应用

纤维素的热解

Gainsford等人(1995年)在对纤维素磷酸催化热解产物进行研究时,发现了与3,8-二氧杂双环[8.2.2]十四烷-1(12),10,13-三烯-2,9-二酮相关的化合物。这些化合物由于其结构特征而引起兴趣,例如扁平船构象中的3,4-二氢-2H-吡喃-3-酮环和具有6,5,6,5-成员融合环结构的四环结构 (Gainsford, Furneaux, Mason, & Miller, 1995)。

与二钴辛酸八羰基的低温反应

Schore等人(1984年)证明了二钴辛酸八羰基在温和条件下与乙炔和一氧化碳反应,形成各种环状烯酮产物,包括与3,8-二氧杂双环[8.2.2]十四烷-1(12),10,13-三烯-2,9-二酮相关的化合物。这项研究有助于了解在受控条件下复杂有机结构的形成 (Schore, Belle, Knudsen, Hope, & Xu, 1984)。

金属原子的络合

Lazrak等人(2000年)报道了一种化合物,4,7-二氧-10-硫-1,12,13-三氮杂双环[9.3.0]十四烷-11,13-二烯,显示出与金属原子络合的潜力。这表明在金属有机化学和材料科学领域可能有应用 (Lazrak, Essassi, El-Bali, & Bolte, 2000)。

光响应性环丁烷冠醚

Akabori等人(1988年)探索了光响应性环丁烷冠醚的合成,其中包括与3,8-二氧杂双环[8.2.2]十四烷-1(12),10,13-三烯-2,9-二酮相关的化合物的制备。这项研究对于光响应性材料的开发具有重要意义 (Akabori, Kumagai, Habata, & Sato, 1988)。

生物活性分子的合成

Khlevin等人(2012年)描述了与3,8-二氧杂双环[8.2.2]十四烷-1(12),10,13-三烯-2,9-二酮相关的多羟基衍生物的合成,这些衍生物作为潜在生物活性分子的合成模块具有趣味性。这项研究对于新药物和生物活性化合物的开发具有相关性 (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012)。

螺环双内酯的合成

Basavaiah和Satyanarayana(2001年)讨论了使用Baylis-Hillman加合物的乙酸酯合成螺环双内酯的过程。这个过程涉及与3,8-二氧杂双环[8.2.2]十四烷-1(12),10,13-三烯-2,9-二酮相关的化合物,突显了它们在有机合成中的实用性 (Basavaiah & Satyanarayana, 2001)。

属性

IUPAC Name |

3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQZNZLOZXSBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50616630 | |

| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

CAS RN |

29278-69-1 | |

| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

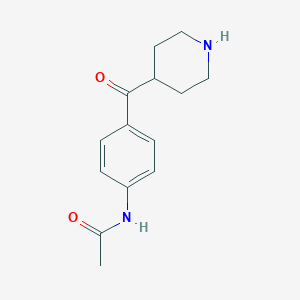

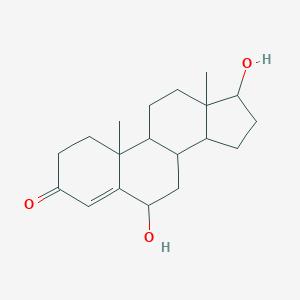

![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)

![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)